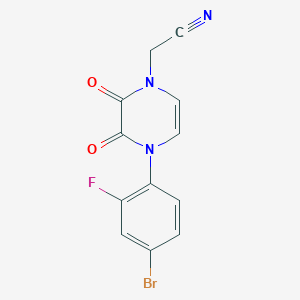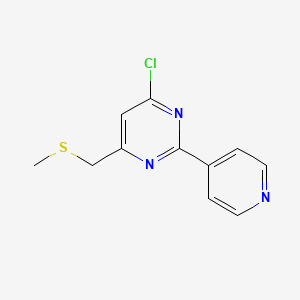
(6-Chloro-2-(4-pyridinyl)-4-pyrimidinyl)methyl methyl sulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridinyl compounds are a class of organic compounds that contain a pyridine ring, a six-membered aromatic ring with one nitrogen atom . They are used in a variety of applications, including as building blocks in pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of pyridinyl compounds can be complex and depends on the specific compound being synthesized . For example, the synthesis of 2-chloro-4-pyridinyl methanol involves specific reagents and conditions .Molecular Structure Analysis
The molecular structure of pyridinyl compounds is characterized by a six-membered aromatic ring with one nitrogen atom . The presence of the nitrogen atom and any additional functional groups (such as a methyl or chloro group) can significantly influence the compound’s properties .Chemical Reactions Analysis
Pyridinyl compounds can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions . The specific reactions a compound can undergo depend on its structure and the conditions of the reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of pyridinyl compounds, such as their melting point and solubility, depend on their specific structure . For example, 2-chloro-4-pyridinyl methanol is a solid with a melting point of 59-64 °C .科学的研究の応用
Reactivity and Transformations in Chemical Synthesis One study focused on the reactivity of 2-substituted 3-ethylsulfonylpyridines, exploring transformations like acidic or basic hydrolysis, diazomethane treatment, and reactions with sodium sulfite and potassium phthalimide. These transformations showcase the compound's potential in synthesizing various derivatives for different applications (Rouchaud, Neus, & Moulard, 1997).
Complex Formation with Metals Another study explored the formation of complexes using thioethers, including compounds with structures similar to the compound . This research provides insights into the potential of such compounds in forming complexes with metals, which could be relevant in catalysis and material science (Tresoldi, Schiavo, Lanza, & Cardiano, 2002).
Applications in Polymer and Material Sciences Research on highly refractive polyimides containing pyridine and sulfur units, including similar compounds, sheds light on their use in the field of material science. These polyimides exhibit excellent optical properties and could be useful in the development of high-performance materials (Guan, Dong, Wang, & Shang, 2017).
Biodegradation and Environmental Impact A study on the degradation of chlorimuron-ethyl by Aspergillus niger in agricultural soil, involving a compound with a similar pyrimidine structure, highlights the potential environmental impact and biodegradation pathways of such compounds. This could be significant in understanding their environmental fate and designing eco-friendly derivatives (Sharma, Banerjee, & Choudhury, 2012).
Electrochemical Properties The electrochemistry of sulfur and polysulfides in ionic liquids, involving compounds with structural similarities, indicates potential applications in electrochemistry and energy storage. This could be relevant in battery technology and other electrochemical applications (Manan, Aldous, Alias, Murray, Yellowlees, Lagunas, & Hardacre, 2011).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-chloro-6-(methylsulfanylmethyl)-2-pyridin-4-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3S/c1-16-7-9-6-10(12)15-11(14-9)8-2-4-13-5-3-8/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKKLTQXSUCDOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC(=NC(=N1)C2=CC=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Chloro-2-(4-pyridinyl)-4-pyrimidinyl)methyl methyl sulfide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

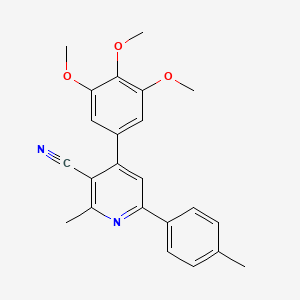
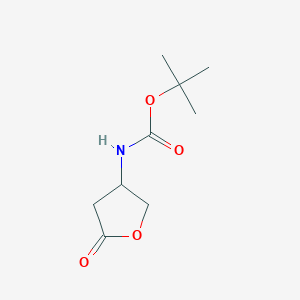
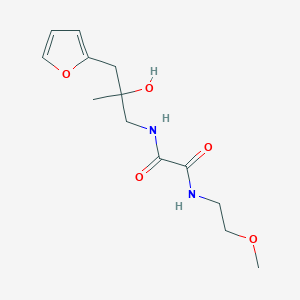
![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2717258.png)

![1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carbonitrile](/img/structure/B2717260.png)
![3-methoxy-N-[[4-(4-nitrophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2717263.png)
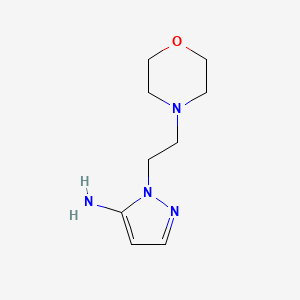

![1-ethyl-7-methyl-3-(9-methyl-6,9-diazaspiro[4.5]decane-6-carbonyl)-1,8-naphthyridin-4(1H)-one](/img/structure/B2717268.png)
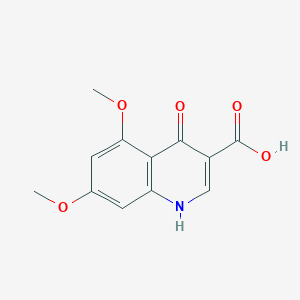
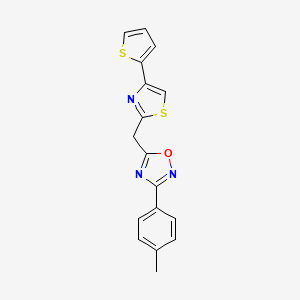
![2-[(1-Benzylsulfonylpiperidin-4-yl)methoxy]-3-methylpyridine](/img/structure/B2717272.png)
